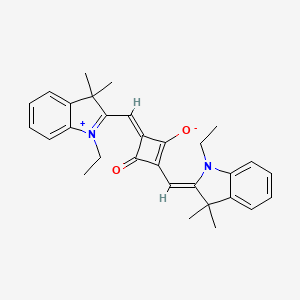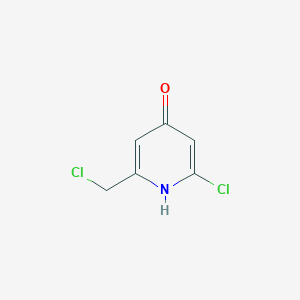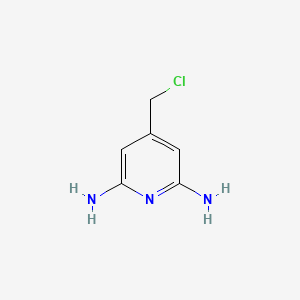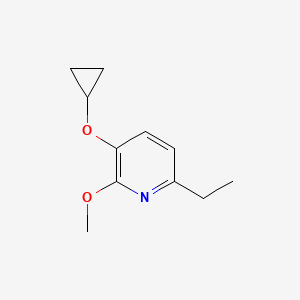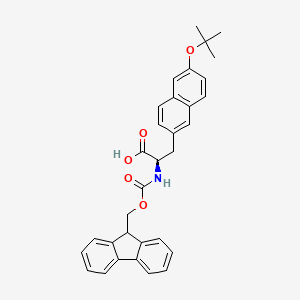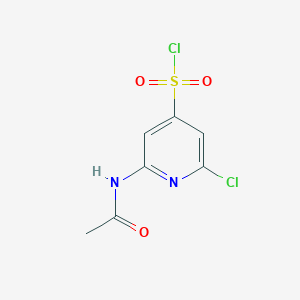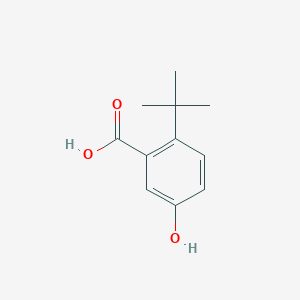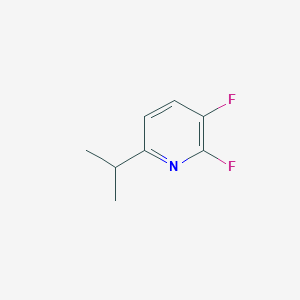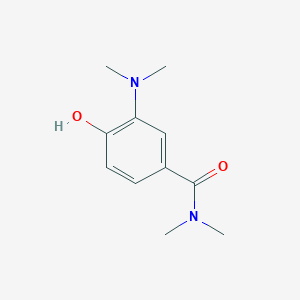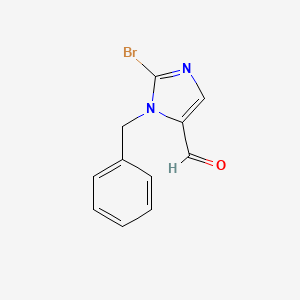
1-Benzyl-2-bromo-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a benzyl group, a bromine atom, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-2-bromo-3H-imidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-benzylimidazole followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted imidazoles.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the synthesis of molecules that can interact with biological targets, aiding in the study of biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-bromo-3H-imidazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for various interactions, including covalent bonding with nucleophilic sites on proteins.
Comparaison Avec Des Composés Similaires
2-Bromo-3H-imidazole-4-carbaldehyde: Lacks the benzyl group, which may affect its reactivity and applications.
3-Benzyl-4-formylimidazole: Similar structure but without the bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde is unique due to the combination of the benzyl group, bromine atom, and aldehyde group on the imidazole ring. This unique substitution pattern provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C11H9BrN2O |
|---|---|
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
3-benzyl-2-bromoimidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c12-11-13-6-10(8-15)14(11)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Clé InChI |
ZKISNOVUEOOTGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=CN=C2Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)

